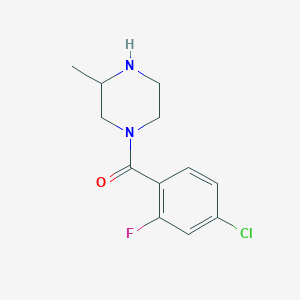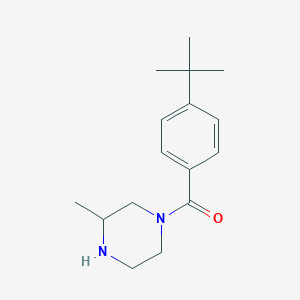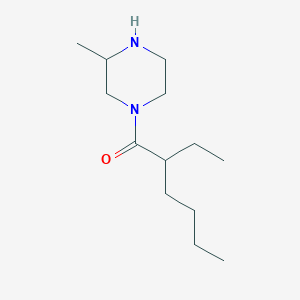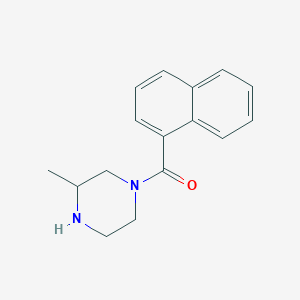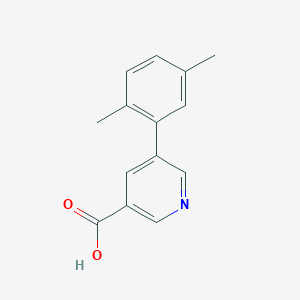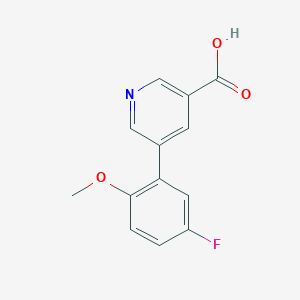![molecular formula C13H20BNO4 B6334955 [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester CAS No. 1339926-59-8](/img/structure/B6334955.png)
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This process uses a variety of organoboron reagents, including “[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester”, under exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a boronic acid pinacol ester group. The boronic ester group is known for its stability and reactivity, making it a valuable component in various chemical reactions .Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely applied method for forming carbon–carbon bonds . Another reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by its boronic ester group. This group is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use in various chemical reactions . The compound also exhibits excellent stability, which is a valuable property in organic synthesis.科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation , a process that removes the boron moiety from the compound . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Cyanation and Regioselective Cyanation of Electron-rich Benzenes
The compound can be used in the copper-mediated cyanation and regioselective cyanation of electron-rich benzenes .
Preparation of Linear Poly (phenylpyridyl) Chains
The compound can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling .
Preparation of Oligopyridyl Foldamers
The compound can be used to prepare oligopyridyl foldamers as mimics of a-helix twist .
Preparation of Therapeutic Enzymatic and Kinase Inhibitors and Receptor Antagonists
The compound can be used to prepare many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
作用機序
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boronic acid compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions . The formation and rupture of the boronic ester bond in different environments are used to achieve controlled drug release .
Biochemical Pathways
Boronic acid compounds are known to be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Action Environment
The formation and rupture of the boronic ester bond in different environments are used to achieve the controlled drug release .
特性
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVZAXKVXXNVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





